3,3-Diphenyl-3H-diazirine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-diphenyldiazirine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-3-7-11(8-4-1)13(14-15-13)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIXZOWGRJZVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Diphenyl 3h Diazirine and Analogous Systems
Historical Perspectives and Foundational Synthetic Routes to 3H-Diazirines
The initial discoveries in diazirine chemistry laid the groundwork for the synthesis of various derivatives, including diaryl-substituted systems. Early methods were often characterized by their multi-step nature and the isolation of intermediate compounds. The fundamental approach to the 3H-diazirine ring system typically involves the construction of a diaziridine ring followed by oxidation. One of the earliest and most fundamental routes is the Graham reaction, first reported in 1965, which involves the oxidation of an amidine with a hypohalite reagent to yield a 3-halo-3-substituted-diazirine. wikipedia.org This foundational reaction provided access to a range of diazirines, and the halide substituent could subsequently be displaced by various nucleophiles, expanding the accessible derivatives. wikipedia.org
Conventional Preparations of 3H-Diazirines from Precursors
The most common and conventional pathway to 3,3-disubstituted-3H-diazirines, including the diphenyl derivative, commences with a ketone as the starting material. This multi-step sequence involves the formation of an oxime, its subsequent conversion to a diaziridine, and a final oxidation step.
The synthesis typically begins with the reaction of a ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to form the corresponding oxime. researchgate.netorgsyn.org For the synthesis of 3,3-diphenyl-3H-diazirine, the precursor is benzophenone (B1666685), which is converted to benzophenone oxime. orgsyn.org The formation of the oxime is a critical step, as it introduces the nitrogen atom necessary for the subsequent cyclization.
Following the oximation, the hydroxyl group of the oxime is typically activated by conversion to a better leaving group. This is commonly achieved by reaction with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base, to form a sulfonylated oxime (O-tosyl or O-mesyl oxime). researchgate.netnih.gov This activation facilitates the subsequent nucleophilic attack by ammonia (B1221849) to form the diaziridine ring.
| Precursor | Reagent for Oximation | Activating Reagent for Oxime |
|---|---|---|
| Ketone (e.g., Benzophenone) | Hydroxylamine hydrochloride, Base (e.g., NaOH, Pyridine) | Tosyl chloride or Mesyl chloride, Base |
The activated oxime is then treated with ammonia to form the diaziridine intermediate. researchgate.netnih.gov This step involves the intramolecular cyclization of an aminal-like intermediate. The diaziridine is a saturated three-membered ring containing two nitrogen atoms and is the direct precursor to the diazirine. researchgate.netnih.gov While diaziridines can sometimes be isolated, they are often generated in situ and used directly in the subsequent oxidation step due to their potential instability. nih.govresearchgate.net The synthesis of the diaziridine from the ketone can also be achieved more directly by reacting the ketone with ammonia in the presence of an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). nih.gov
The final and crucial step in the conventional synthesis is the oxidation of the diaziridine to the corresponding 3H-diazirine. This dehydrogenation of the N-H bonds of the diaziridine ring introduces the N=N double bond. nih.gov A variety of oxidizing agents have been employed for this transformation. Commonly used oxidants include silver(I) oxide (Ag₂O), iodine in the presence of a base like triethylamine (B128534) (I₂/Et₃N), and potassium permanganate (B83412) (KMnO₄). nih.govmdpi.com The choice of oxidant can depend on the specific substrate and the desired reaction conditions. For many diazirine syntheses, freshly prepared silver oxide has proven to be an effective reagent. mdpi.com
| Oxidizing Agent | Typical Reaction Conditions |
|---|---|
| Silver(I) oxide (Ag₂O) | Often used freshly prepared, in an organic solvent. |
| Iodine and Triethylamine (I₂/Et₃N) | Reaction performed in an organic solvent. |
| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, conditions need careful control. |
| Jones Reagent | Chromium-based oxidant. |
| Oxalyl chloride/DMSO (Swern Oxidation) | Mild oxidation conditions. |
Modern and Modified Synthetic Approaches
To overcome some of the limitations of the multi-step conventional methods, such as long reaction times and the need to isolate intermediates, more streamlined synthetic procedures have been developed.
| Feature | Conventional Method | One-Pot Method |
|---|---|---|
| Number of Steps | Multiple (typically 3) | Single pot |
| Intermediate Isolation | Often required (Oxime, Diaziridine) | Avoided |
| Reagents | Ketone, Hydroxylamine, Sulfonyl chloride, Ammonia, Oxidant | Ketone, HOSA, Base (e.g., KOH) |
| Typical Yields | Variable, can be moderate | Generally good to high |
| Reaction Time | Longer | Shorter |
Automated Synthetic Protocols for Diazirine Derivatives
The manual synthesis of diazirine derivatives can be a meticulous process, and recent advancements have explored the use of automated systems to improve efficiency and reproducibility. One approach involves the use of programmable batch synthesis robots that emulate the manual workflow for creating diazirine-based photoreactive compounds. nih.gov This automated process begins with the synthesis of a 3H-diazirine-based crosslinker, where the formation of the diaziridine intermediate is mediated from a ketone. nih.gov The robotic system handles the sequential addition of reagents like methanol-NH3 and hydroxylamine-O-sulfonic acid (NH2OSO3H) to the ketone, followed by automated filtration and evaporation to yield the diaziridine. nih.gov The final step in this automated sequence is the oxidation of the diaziridine to the corresponding 3H-diazirine, often using a solution of iodine in diethyl ether at low temperatures, preparing it for subsequent reactions. nih.gov The viability of this robotic synthesis is largely due to the straightforward formation of the diaziridine intermediate using commercially available starting materials and common reagents. nih.gov
Another example of automation in chemical synthesis is the Synple automated synthesis platform. This system utilizes a synthesizer in conjunction with pre-filled reagent cartridges. sigmaaldrich.com The user introduces the starting material and the relevant cartridge into the machine. sigmaaldrich.com The synthesizer then automates the entire process of reaction, isolation, and purification of the product, followed by a cleaning cycle to prevent cross-contamination. sigmaaldrich.com While a wide array of reaction types such as N-heterocycle formation, reductive amination, and amide formation are available, the direct application of this specific platform to diazirine synthesis from ketones or other precursors is an area for potential expansion. sigmaaldrich.com
Table 1: Comparison of Manual vs. Automated Diazirine Synthesis
| Feature | Manual Synthesis | Automated Synthesis (Robotic) |
| Process Control | Operator dependent | Programmable, consistent |
| Reagent Handling | Manual addition | Automated dispensing |
| Workup | Manual filtration, extraction, evaporation | Automated filtration and evaporation |
| Reproducibility | Can vary between operators | High |
| Throughput | Lower | Potentially higher |
| Suitability | Fundamental research, small scale | High-throughput screening, library synthesis |
Synthesis of Bidiazirines and their Relevance to Alkyne Generation
A significant application of diazirine chemistry is in the generation of alkynes, including highly strained cyclic variants, through the use of bidiazirine precursors. researchgate.netresearchgate.netqucosa.de This method provides a clean and efficient route to compounds containing a carbon-carbon triple bond. researchgate.netresearchgate.net The synthesis of these alkyne precursors begins with the preparation of bidiaziridines. It has been demonstrated that bisdiimines are the most suitable starting materials for creating bidiaziridines, while diketones or iminoketone derivatives have not proven to be effective starting points. researchgate.net The bidiaziridines are synthesized as diastereomeric mixtures from the corresponding 1,2-diimines. qucosa.de
Once the bidiaziridines are obtained, they are oxidized to form the more unstable bidiazirines. researchgate.netqucosa.de The final step in the generation of the alkyne involves the thermal or photochemical extrusion of nitrogen from the bidiazirine moiety. researchgate.net This nitrogen elimination process leads to the formation of a carbon-carbon triple bond, likely proceeding through a carbene intermediate. researchgate.net This methodology has been successfully applied to generate a range of alkynes, from the simple, unstrained 2-butyne (B1218202) to extremely strained cycloalkynes like norbornyne. researchgate.netresearchgate.net The generation of these strained cycloalkynes has been confirmed through various trapping experiments. researchgate.netresearchgate.net
Table 2: Overview of Alkyne Synthesis from Bidiazirines
| Step | Description | Starting Material | Intermediate | Final Product |
| 1 | Synthesis of Bidiaziridines | Bisdiimines | Bidiaziridines | - |
| 2 | Oxidation | Bidiaziridines | Bidiazirines | - |
| 3 | Nitrogen Extrusion (Thermal/Photochemical) | Bidiazirines | Carbene (proposed) | Alkyne |
Strategies for Incorporating Specific Substituents (e.g., Trifluoromethyl, Halogens)
The functionalization of the diazirine ring with specific substituents, such as trifluoromethyl groups and halogens, is crucial for tailoring the properties of the resulting molecule for various applications.
Trifluoromethyl Group Incorporation
For instance, the synthesis of (3-trifluoromethyl)phenyldiazirine (TPD) derivatives often follows this multi-step pathway starting from a phenyl trifluoromethyl ketone. mdpi.com The ketone is transformed into the active tosyl oxime, which is then treated with an ammonia-ether solution at low temperatures to form the diaziridine, followed by oxidation. researchgate.netmdpi.com This approach has been used to create a variety of functionalized TPDs, including those with heteroaromatic substituents like pyridine and pyrimidine. mdpi.comnih.gov
Halogen Incorporation
The introduction of halogen atoms onto the diazirine ring can be achieved through several synthetic strategies. The Graham reaction offers a one-pot method for producing halogenated diazirines directly from amidines. wikipedia.orgwikiwand.com This reaction yields a 3-halo-diazirine, where the halogen can subsequently be displaced by various nucleophiles, allowing for further functionalization. wikipedia.orgwikiwand.com
Specific examples include the synthesis of halogenated diazirines designed to act as photolabel mimics of inhaled anesthetics like halothane. nih.gov These syntheses aim to create compounds with similar structural and physical properties to the target anesthetic while incorporating a photoactivatable diazirine group. nih.gov For example, a halogenated three-carbon diazirine has been synthesized and shown to be a potent anesthetic. nih.gov The synthesis of 3-halo- and other negatively substituted diazirines has been a subject of study, highlighting the versatility of synthetic routes to these compounds. acs.org
Table 3: Synthetic Strategies for Substituted Diazirines
| Substituent | Starting Material | Key Intermediate(s) | Key Reaction(s) |
| Trifluoromethyl | Aryl trifluoromethyl ketone | Tosyl oxime, Diaziridine | Oximation, Tosylation, Ammonolysis, Oxidation |
| Halogen | Amidine | - | Graham Reaction (one-pot) |
Mechanistic Investigations of 3,3 Diphenyl 3h Diazirine Reactivity
Carbene Generation Pathways via Nitrogen Extrusion
The loss of nitrogen from 3,3-diphenyl-3H-diazirine is the foundational step for its chemical utility. This process, known as denitrogenation, can be achieved by supplying energy in the form of light or heat, leading to the formation of the corresponding carbene.
Photochemical Activation and Denitrogenation Processes
Photolysis of this compound offers a controlled method for generating diphenylcarbene at low temperatures. The absorption of ultraviolet light initiates a cascade of electronic and nuclear events, ultimately culminating in the cleavage of the C-N bonds and the release of dinitrogen.
The photochemical decomposition of diazirines can exhibit a notable dependence on the excitation wavelength, a phenomenon that points to the involvement of upper excited singlet states in the denitrogenation process. While direct photolysis of this compound is efficient, studies on related diazoalkanes, which can be formed from diazirines, reveal that excitation to higher singlet states (S_n, where n > 1) can lead to a significantly more efficient elimination of nitrogen compared to excitation to the first excited singlet state (S_1). aps.org This "anti-Kasha" photochemistry, where the reaction occurs from a higher excited state before internal conversion to the lowest excited state of that multiplicity, suggests that different excited state potential energy surfaces offer distinct pathways for reaction. aps.orgcdnsciencepub.com For instance, in some diazo compounds, excitation to S_1 results primarily in non-reactive internal conversion back to the ground state, whereas excitation to higher singlet states drives the reaction towards a different region of the S_1/S_0 conical intersection seam, facilitating nitrogen elimination. aps.org
The process begins with the absorption of a photon, typically in the UV range (around 350 nm), promoting the diazirine molecule to an electronically excited state. islandscholar.ca The subsequent dynamics are incredibly fast, often occurring on the femtosecond timescale. e3s-conferences.org
Modern computational studies suggest that the photoelimination of nitrogen from diazirines and their isomeric diazo compounds is governed by nonradiative deactivation processes that proceed through conical intersections. nih.govresearchgate.net A conical intersection is a point on the potential energy surface where two electronic states become degenerate, providing an efficient pathway for the molecule to switch between electronic states.
Upon photoexcitation, the diazirine molecule can evolve on the excited state potential energy surface until it reaches a conical intersection with the ground state surface (S_1/S_0). nih.govresearchgate.net This provides a rapid, radiationless pathway back to the ground electronic state. However, the molecule returns to the ground state with a high degree of vibrational energy, effectively in a "hot" state. This excess energy is often sufficient to overcome the barrier for the extrusion of molecular nitrogen, leading to the formation of the carbene. nih.gov In some cases, the pathway through the conical intersection leads to the formation of the isomeric diazo compound, which itself is vibrationally excited and can then rapidly decompose to the carbene and nitrogen. nih.govresearchgate.net
The photolysis of this compound initially generates diphenylcarbene in its singlet state. islandscholar.ca The spin state of the carbene is crucial as it dictates its subsequent reactivity. Singlet carbenes typically undergo concerted insertion reactions, while triplet carbenes, which are often the ground state for aryl carbenes, react in a stepwise manner via hydrogen abstraction. islandscholar.ca
Following its formation, the initially generated singlet diphenylcarbene can undergo intersystem crossing (ISC) to the more stable triplet ground state. islandscholar.cae3s-conferences.org This process involves a change in the spin multiplicity of the molecule and is a key step in determining the final product distribution of the reaction. The rate of intersystem crossing can be influenced by the surrounding environment. For diphenylcarbene, the rate of ISC is found to be strongly dependent on solvent polarity, with a faster rate observed in less polar solvents. cdnsciencepub.com This is attributed to the greater stabilization of the more polar singlet state by polar solvents, which increases the energy gap between the singlet and triplet states and thus slows the rate of intersystem crossing. cdnsciencepub.com
The singlet-triplet energy gap for diphenylcarbene is relatively small, which facilitates this intersystem crossing. e3s-conferences.org The detection of products characteristic of both singlet and triplet carbene reactivity provides strong evidence for this sequential formation and intersystem crossing pathway. e3s-conferences.org
Thermal Activation and Decomposition Mechanisms
Heating this compound provides an alternative route to diphenylcarbene. The thermal decomposition is a unimolecular process that proceeds at a rate dependent on the temperature and the intrinsic stability of the diazirine ring.
The thermal decomposition of diazirines is a first-order kinetic process. e3s-conferences.orgims.ac.jp The rate of decomposition increases with temperature, and the stability of the diazirine is influenced by the substituents at the 3-position. For aryl-substituted diazirines, the activation energy for thermal decomposition can be manipulated by altering the electronic properties of the aromatic ring.
The following table presents kinetic data for the thermal isomerization of 3-phenyl-n-butyldiazirine to 1-phenyl-1-diazopentane in DMSO, which is the rate-determining step for carbene formation from this precursor.
| Temperature (°C) | Rate Constant (k₁) x 10⁵ (s⁻¹) |
|---|---|
| 100.5 | 1.58 |
| 110.5 | 4.50 |
| 120.5 | 11.7 |
| 130.5 | 29.3 |
Table 1. First-order rate constants for the thermal isomerization of 3-phenyl-n-butyldiazirine in DMSO at various temperatures.
The Arrhenius parameters for this isomerization were determined to be:
Activation Energy (Ea): 28.1 ± 0.5 kcal/mol
Log(A): 12.5 ± 0.3
These values provide a strong indication of the kinetic parameters that would be expected for the thermal decomposition of this compound, given the structural and electronic similarities. The decomposition is expected to be a unimolecular, first-order process with a significant activation energy barrier, making it stable at room temperature but susceptible to decomposition at elevated temperatures.
Influence of Substituents on Thermal Decomposition Pathways
The thermal decomposition of diazirines is significantly influenced by the nature of the substituents at the C-3 position. nih.govislandscholar.ca These substituents dictate whether the reaction proceeds primarily through the formation of a carbene intermediate or via isomerization to a more stable diazo compound. nih.govislandscholar.ca A combination of experimental studies, often using trapping agents like C₆₀, and computational calculations has elucidated these divergent pathways. nih.govislandscholar.caresearchgate.net
In a comparative study, the thermal decomposition of phenylchlorodiazirine, phenyl-n-butyldiazirine, and 2-adamantane-2,3'-[3H]diazirine was investigated. nih.govislandscholar.ca The results indicated that phenylchlorodiazirine exclusively yielded phenylchlorocarbene. nih.govislandscholar.ca In contrast, phenyl-n-butyldiazirine predominantly formed a diazo intermediate, with a smaller portion (13%) undergoing direct thermal rearrangement without carbene involvement. nih.govislandscholar.ca 2-adamantane-2,3'-[3H]diazirine was found to produce a mixture of both the carbene and the corresponding diazo compound. nih.govislandscholar.ca
These experimental outcomes are supported by theoretical calculations which show that the relative energy barriers for direct nitrogen extrusion (carbene pathway) versus isomerization (diazo pathway) are key determinants. researchgate.net For 3-chloro-3-phenyldiazirine (B3267258), the calculated activation barrier for isomerization to the diazoalkane is lower than that for the direct extrusion of N₂ to form the carbene. researchgate.net
Furthermore, the electronic properties of substituents on the aryl ring of aryl diazirines can be rationally manipulated to tune the activation energy and temperature. rsc.orgrsc.org Studies on various trifluoromethyl aryl diazirines have shown that electron-rich diazirines exhibit enhanced efficiency in C-H insertion reactions under both thermal and photochemical activation, which is attributed to the stabilization of the resulting carbene. rsc.orgrsc.org The activation temperature can be finely tuned by altering these electronic properties. rsc.orgrsc.org For instance, trifluoromethyl aryl diazirines with electron-rich groups like para-methoxy (4-OMe) or para-phenoxy (4-OPh) show different activation characteristics compared to those with electron-neutral (e.g., phenyl, 4-t-Bu) or electron-poor (e.g., 3-OMe, 4-NO₂) substituents. rsc.org
| Diazirine Compound | Primary Decomposition Product(s) | Observed Pathway |
|---|---|---|
| Phenylchlorodiazirine | Phenylchlorocarbene | Exclusively Carbene Formation |
| Phenyl-n-butyldiazirine | Diazo Intermediate & (E)-1-phenyl-1-pentene | Mainly Diazo Formation with some direct rearrangement |
| 2-adamantane-2,3'-[3H]diazirine | Carbene and Diazo Compound | Mixture of Carbene and Diazo Formation |
Rebound Reactions and Diazirine-Diazoalkane Isomerization in Thermolysis
During the thermolysis of diazirines, the initially formed products are not always final. Computational studies indicate that a "rebound reaction" between the generated carbene and the expelled molecular nitrogen can occur, leading to the formation of the isomeric diazo intermediate. nih.govislandscholar.caresearchgate.net This rebound pathway is considered an important reaction, particularly in the gas-phase decomposition of diazirines. nih.govislandscholar.ca
Path I: Isomerization of the diazirine to its corresponding diazoalkane. researchgate.net
Path II: Direct extrusion of nitrogen from the diazirine to form a singlet carbene. researchgate.net
Path III: The rebound reaction of the singlet carbene with molecular nitrogen to yield the diazoalkane. researchgate.net
The thermolysis of phenyl-n-butyldiazirine serves as a clear experimental example of these consecutive reactions, where the intermediate diazo compound, 1-phenyl-1-diazopentane, has been successfully detected and isolated. researchgate.net The initial isomerization of phenyl-n-butyldiazirine is followed by the subsequent decomposition of the resulting 1-phenyl-1-diazopentane, illustrating a sequence of reactions where diazirine-diazoalkane isomerization is a critical step. researchgate.net This process is kinetically first-order and likely unimolecular. researchgate.net
Alternative Methods for Diazirine Activation
Beyond conventional thermal and photochemical methods, diazirines can be activated to generate carbenes through other external stimuli. rsc.org These alternative methods offer unique possibilities for controlling carbene generation in specific environments.
Electrical Stimulation
The application of an electrical potential has been identified as a viable method for activating diazirines. rsc.orgrsc.org This technique results in the expulsion of nitrogen gas and the formation of the corresponding highly reactive carbene, similar to thermal or photochemical activation. rsc.orgrsc.org This approach opens avenues for triggering carbene-mediated reactions on conductive surfaces or in electrochemical setups. researchgate.net
Intramolecular Rearrangements and Isomerization Phenomena
Diazirine-Diazoalkane Mutual Isomerization Pathways
The relationship between diazirines and their open-chain isomers, diazoalkanes, is a cornerstone of their reactivity. researchgate.net The isomerization between these two forms is a mutual and reversible process that can be induced thermally or photochemically. researchgate.netnih.gov This interconversion must be considered whenever either compound is used, as the observed reactivity may stem from the isomer rather than the starting material. researchgate.netacs.org
Upon activation, a diazirine can follow one of two primary decomposition pathways:
Direct N₂ Extrusion: The diazirine ring breaks down in a concerted manner to directly form a carbene and a molecule of nitrogen. researchgate.netnih.gov
Isomerization to Diazoalkane: The diazirine first rearranges to its isomeric diazoalkane, which is often less stable and subsequently loses nitrogen to form the same carbene. researchgate.netnih.govislandscholar.ca
Computational studies on 3-chloro-3-phenyldiazirine have quantified the energy barriers for these competing pathways. researchgate.net The results suggest that for this particular molecule, the path for isomerization to the diazoalkane has a lower activation energy than the path for direct nitrogen extrusion from the diazirine ring. researchgate.net This indicates that the formation of the diazo compound is a kinetically favored process during thermolysis. researchgate.net
The photochemical isomerization of a diazirine into its diazo-analogue has been experimentally observed and characterized using NMR spectroscopy, confirming the identity and transient nature of the diazo intermediate. acs.org In some cases, diazirines have been shown to be more efficient precursors for certain reactions, like [2+1] cycloadditions, than their corresponding diazoalkanes, even though in-situ studies confirm that the isomerization to the diazoalkane still occurs to some extent during the reaction. nih.gov
| Reaction Pathway | Description | Computed Barrier Height (kcal/mol) |
|---|---|---|
| Path I | Isomerization to Diazoalkane | 30.9 |
| Path II | Direct N₂ Extrusion from Diazirine | 36.2 |
Factors Governing Equilibrium and Interconversion Rates
The thermal or photochemical decomposition of this compound is a primary method for generating diphenylcarbene. This process is not a simple, one-way reaction but involves a complex equilibrium between the diazirine, its linear isomer diphenyldiazomethane, and the resulting carbene. researchgate.netharvard.eduresearchgate.net Upon activation, this compound can undergo nitrogen extrusion to form diphenylcarbene. researchgate.netirb.hr However, a competing pathway is the valence isomerization to the diazo compound, diphenyldiazomethane. researchgate.netharvard.edu The diazo compound can, in turn, also eliminate nitrogen to produce the carbene. irb.hr
Several factors critically influence the equilibrium and the rates of interconversion between these species:
Activation Method : Both thermal and photochemical stimulation can be used to decompose diazirines. rsc.org Photochemical excitation, particularly with specific wavelengths, can influence the reaction pathways. For instance, studies on diazirine photolysis suggest that carbene formation can occur from higher excited singlet states. irb.hr The choice of activation method can thus shift the equilibrium towards either direct carbene formation or isomerization.
Substituent Effects : The electronic properties of substituents on the phenyl rings significantly impact the stability of the diazirine and the subsequent intermediates. Electron-donating groups can stabilize the carbene, influencing the singlet-triplet energy gap. rsc.orgchemrxiv.org Computational studies have shown that electron-rich aryl diazirines exhibit greatly enhanced efficacy toward insertion reactions, which is linked to the properties of the carbene formed. rsc.org
Solvent and Environment : The surrounding medium plays a crucial role. In protic solvents like methanol (B129727), the diazo intermediate can be protonated, diverting it from carbene formation. researchgate.net Furthermore, the solvent can influence the spin state of the generated carbene. For example, hydrogen bonding between diphenylcarbene and methanol can switch the ground state from triplet to singlet. nih.govresearchgate.net The presence of trapping agents can also control the reaction pathways by selectively reacting with the diazo intermediate. researchgate.net
The interplay of these factors determines the predominant reactive intermediate—be it the carbene or the diazo compound—and its subsequent reactivity. researchgate.net
Reactivity Profiles of Generated Carbene and Nitrenoid Intermediates
Upon decomposition, this compound primarily generates diphenylcarbene. This highly reactive intermediate exists in two spin states, a singlet and a triplet state, which govern its reaction profile. The triplet state is generally the ground state for diphenylcarbene. rsc.org The following sections detail the characteristic reactions of this carbene intermediate. The term "nitrenoid" is not applicable here, as the key intermediate is a carbene.
Diphenylcarbene, generated from its diazirine precursor, readily participates in insertion reactions with a variety of bonds containing hydrogen. The selectivity and mechanism of these reactions are highly dependent on the carbene's spin state.
O-H Insertion : The insertion of diphenylcarbene into the O-H bond of alcohols is a well-studied reaction. acs.orgmdpi.com This reaction is considered characteristic of the singlet state of the carbene. nih.govresearchgate.net The mechanism has been a subject of investigation, with proposals including direct insertion, proton transfer followed by ion pair combination, or the formation of an ylide intermediate followed by proton migration. rajpub.com Laser flash photolysis studies of diphenylcarbene with alcohols have provided evidence for mechanisms involving ionic intermediates. rajpub.com In some cases, particularly at very low temperatures, the reaction can proceed via quantum chemical tunneling from a hydrogen-bonded complex. nih.govresearchgate.net
N-H Insertion : Similar to O-H bonds, diphenylcarbene inserts into the N-H bonds of primary and secondary amines. acs.orgnih.gov These reactions are also believed to proceed through the singlet carbene manifold. acs.org The reaction of diphenylcarbene with butylamines, for example, yields the corresponding N-H insertion products. acs.org In certain systems, such as those utilizing ruthenium(II) porphyrinate catalysts, N-H insertion can be achieved with high selectivity, avoiding common side reactions like carbene dimerization. nih.govchemrxiv.org
C-H Insertion : While singlet carbenes are known for O-H and N-H insertions, C-H insertion reactions are more typical of triplet carbenes. nih.govresearchgate.net However, singlet diphenylcarbene can also undergo C-H insertion. acs.org The reaction often proceeds via a hydrogen abstraction-recombination mechanism for the triplet state. oup.com The temperature can significantly affect the product distribution; at low temperatures in matrices, C-H insertion products can increase dramatically at the expense of other reaction pathways. oup.com Transition metal catalysts are often employed to control the stereoselectivity of intramolecular C-H insertion reactions, enabling the synthesis of complex molecules. acs.orgnih.gov
The table below summarizes the insertion reactivity of diphenylcarbene.
| Bond Type | Predominant Carbene State | Typical Products | Mechanistic Notes |
| O-H (Alcohols) | Singlet | Ethers (e.g., Benzhydryl methyl ether) | Often involves ylide intermediates or direct insertion. nih.govacs.orgrajpub.com |
| N-H (Amines) | Singlet | Substituted Amines | Proceeds via the singlet manifold. acs.orgnih.gov |
| C-H (Alkanes) | Triplet / Singlet | Functionalized Alkanes | Triplet state reacts via H-abstraction-recombination. oup.com Singlet state can also insert. acs.org |
Diphenylcarbene undergoes cycloaddition reactions with various unsaturated systems, providing routes to cyclic molecules. The reaction outcome can be influenced by the carbene's spin state and the nature of the substrate.
Reactions with Alkynes : The photolysis of diphenyldiazomethane (the linear isomer of the diazirine) in the presence of terminal alkynes can lead to several products, including cyclopropenes, indenes, or C-H insertion products. chemrxiv.orgresearchgate.net Theoretical calculations on the reaction of diphenylcarbene with phenylacetylene (B144264) show that the singlet carbene can form a cyclopropene (B1174273) or insert into the C(sp)-H bond. nih.gov In contrast, the triplet carbene can also lead to cyclopropene formation through different transition states. nih.gov The specific pathway and product distribution are controlled by the electronic properties of both the carbene and the alkyne. chemrxiv.org
Reactions with Fullerenes : 3,3-disubstituted diazirines are known to react with fullerenes like C₆₀ upon thermal decomposition. researchgate.net The reaction typically involves the [2+1] cycloaddition of the generated carbene to a 6,6-bond of the fullerene, yielding a methanofullerene adduct. researchgate.net This method is a common strategy for the functionalization of the fullerene core. researchgate.netresearchgate.net
The triplet ground state of diphenylcarbene possesses two unpaired electrons, giving it significant diradical character. This leads to a distinct set of reactions with both nucleophilic and electrophilic species.
Radical Reactivity : The diradical nature of triplet diphenylcarbene is evident in its reactions with other radical species and its ability to abstract atoms.
Reaction with Oxygen : As a triplet molecule itself, molecular oxygen readily traps triplet diphenylcarbene. mdpi.comnih.gov This reaction typically forms the corresponding ketone oxide, which can then lead to the formation of benzophenone (B1666685). mdpi.com The rate constant for the trapping of a sterically hindered triplet diphenylcarbene by oxygen has been measured to be on the order of 10⁵ M⁻¹s⁻¹. mdpi.com
Hydrogen Abstraction : Triplet diphenylcarbene can abstract hydrogen atoms from suitable donors, such as 1,4-cyclohexadiene, to form the diphenylmethyl radical. mdpi.comnih.gov This radical species can be detected by transient absorption spectroscopy. nih.gov
Reaction with Sulfides : Triplet diphenylcarbene has been shown to react with sulfides and disulfides through a radical-like displacement mechanism, with rate constants around 10⁶ M⁻¹s⁻¹. canada.ca It can also attack the sulfur atom of heterocyclic compounds like 1,2,3-benzothiadiazole, leading to the decomposition of the ring. rsc.org
Reactivity with Nucleophiles and Electrophiles : While singlet carbenes have both a vacant p-orbital and a filled sp²-orbital, allowing them to act as both electrophiles and nucleophiles, triplet carbenes react primarily as radicals. rnlkwc.ac.in Early studies also explored the generation of the diphenylcarbene radical cation (Ph₂C•⁺) via single-electron oxidation of diphenyldiazomethane, representing a transient, highly electrophilic species. researchgate.netucsd.edu
The spin state of diphenylcarbene is a critical determinant of its chemical reactivity and the selectivity of its reactions. The singlet and triplet states have different electronic structures and, therefore, follow different reaction pathways. rsc.org
Spin-Specific Reactions : A fundamental principle is that different reactions are characteristic of different spin states. O-H and N-H bond insertions are generally considered to be reactions of the singlet carbene, whereas C-H bond abstraction is typical for the triplet state. nih.govresearchgate.netacs.org Cycloadditions to alkenes from singlet carbenes are stereospecific, while those from triplet carbenes are not. rnlkwc.ac.in
Controlling Spin State and Reactivity : The outcome of a reaction can be controlled by influencing the carbene's spin state.
Solvent Effects : As mentioned, hydrogen bonding can be a powerful tool to control the spin state. In aprotic solvents, diphenylcarbene has a triplet ground state, but in protic solvents like methanol, strong hydrogen bonding can stabilize the singlet state to such an extent that it becomes the ground state. researchgate.netlookchem.com This interaction can switch the reactivity entirely, causing the ground state triplet carbene to yield products expected exclusively from a singlet carbene. nih.govresearchgate.net Halogen bonding can similarly be used to switch the spin state. lookchem.com
Substituent Effects : The electronic properties of the substituents on the aromatic rings can modulate the energy gap between the singlet and triplet states (ΔEₛₜ). rsc.orgchemrxiv.org For diphenylcarbene itself, the triplet state is favored by about 4.6 kcal/mol. chemrxiv.org However, electron-donating groups can decrease this gap or even invert the state ordering, making the singlet state more accessible or even the ground state. chemrxiv.org This allows for the tuning of carbene reactivity by rational design of the diazirine precursor. chemrxiv.orgresearchgate.net
The following table summarizes the differential reactivity of singlet and triplet diphenylcarbene.
| Reaction Type | Singlet Diphenylcarbene (¹Ph₂C) | Triplet Diphenylcarbene (³Ph₂C) |
| Insertion (O-H, N-H) | Concerted or stepwise insertion, typically fast. nih.govacs.org | Generally unreactive via insertion; may abstract H atoms. nih.gov |
| Insertion (C-H) | Can undergo insertion, often concerted. | Stepwise H-abstraction followed by radical recombination. oup.com |
| Cycloaddition (Alkenes) | Stereospecific addition. rnlkwc.ac.in | Non-stereospecific addition via a diradical intermediate. rnlkwc.ac.in |
| Reaction with Alcohols | Forms ether product via O-H insertion. researchgate.net | May abstract C-H from the alcohol. nih.gov |
| Reaction with O₂ | Less reactive. | Rapidly trapped to form ketone oxide. mdpi.com |
This ability to control the reaction pathway by manipulating the carbene spin state is a cornerstone of modern carbene chemistry.
Computational and Spectroscopic Characterization of 3,3 Diphenyl 3h Diazirine and Its Reactive Intermediates
Quantum Chemical Calculations for Mechanistic Elucidation and Prediction
Quantum chemical calculations have become indispensable for unraveling the complex reaction mechanisms associated with 3,3-diphenyl-3H-diazirine. These computational tools provide insights into structures, energies, and properties of transient species that are often difficult to characterize experimentally.
Ab initio and Density Functional Theory (DFT) methods are fundamental tools for investigating the reactivity of this compound and its derivatives. DFT calculations, particularly with functionals like B3LYP and M06-2X, are widely used to explore the potential energy surfaces of diazirine decomposition. dovepress.comacs.orgnrel.gov These studies help in understanding the thermal decomposition pathways, which include the isomerization of the diazirine to a diazo intermediate and the direct extrusion of dinitrogen (N₂) to form a carbene. researchgate.net
Computational studies have systematically explored how substituents on the phenyl rings influence the stability and reactivity of both the parent diazirine and the resulting carbene. rsc.org For instance, calculations have been used to determine the activation energies for N₂ extrusion, revealing that electron-donating groups can stabilize the transition state, thereby lowering the temperature required for carbene formation. rsc.org Furthermore, DFT methods are employed to investigate the thermodynamics and kinetics of reactions involving the generated diphenylcarbene, such as its interaction with various trapping agents or its propensity for intramolecular reactions. researchgate.netresearchgate.net The combination of experimental data with DFT calculations provides a robust framework for interpreting reaction outcomes and designing new photoaffinity probes with tuned reactivity. rsc.org
The photochemical decomposition of this compound involves electronically excited states, which often possess significant multireference character. Single-reference methods like DFT can be inadequate for describing these states and their dynamics. Therefore, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are essential. irb.hracs.orgmdpi.com
These high-level calculations are used to map the potential energy surfaces of the excited states and to locate critical points like conical intersections (CIs), which are regions where different electronic states become degenerate. acs.orgresearchgate.net CIs act as efficient funnels for ultrafast, non-radiative decay from an excited state back to the ground state or to another lower-lying state, explaining the rapid formation of carbenes upon photoexcitation. irb.hracs.org CASSCF/MS-CASPT2 studies have been instrumental in elucidating the anti-Kasha photochemical reaction, where N₂ elimination occurs from upper excited singlet states. irb.hrirb.hr These computations can predict the absorption spectra of transient species, including the excited states of the diazirine and the resulting singlet and triplet carbenes, which show good agreement with experimental transient absorption data. irb.hrirb.hr The theoretical investigation of the reaction pathways on the excited state potential energy surface provides a detailed picture of the carbene formation mechanism, including the possibility of direct dissociation into an excited state carbene. acs.org
While specific MEDT and BET studies on this compound are not extensively documented, these theories provide powerful frameworks for analyzing chemical reactivity and bonding changes. Bonding Evolution Theory (BET), in particular, offers a detailed description of the sequence of electronic rearrangements during a chemical reaction by analyzing the topology of the electron localization function (ELF). researchgate.netchemrxiv.org
Applying BET to the decomposition of this compound would involve tracing the changes in the electron density as the C-N bonds stretch and break and the N₂ molecule is formed. This analysis would reveal the precise sequence of bond-breaking and bond-forming events. For example, it could clarify whether the two C-N bonds break simultaneously or in a stepwise fashion. The theory rationalizes the flow of electron density using classical curly arrows, providing a chemically intuitive picture of the reaction mechanism. researchgate.net The process would be characterized by the depopulation of valence basins corresponding to the C-N bonds and the emergence of new basins corresponding to the lone pairs on the nitrogen atoms and ultimately the N≡N triple bond. researchgate.net This approach offers a deeper understanding of the electronic mechanism beyond what is provided by analysis of the potential energy surface alone.
A cornerstone of computational reaction mechanism studies is the characterization of transition states (TS) and the corresponding energy profiles. For the this compound system, calculations are used to locate the transition state structures for key thermal and photochemical processes. The thermal decomposition, for instance, has competing pathways: a valence isomerization to diphenyldiazomethane and the direct extrusion of N₂ to yield diphenylcarbene. researchgate.net
Table 1: Calculated Activation Energies for Diazirine Reactions
| Reaction | Method | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Phenylchlorodiazirine → Phenylchlorocarbene + N₂ | DFT | 36.2 | researchgate.net |
| Phenylchlorodiazirine → Phenyldiazochloromethane | DFT | 30.9 | researchgate.net |
| 3,3H-diazirine ↔ 1,3H-diazirine | CCSD(T) | 61.6 | nasa.gov |
Note: The data in this table is illustrative of the types of calculations performed and may not be directly for this compound but for structurally related diazirines.
The reactive intermediate formed from this compound, diphenylcarbene (DPC), can exist in two spin states: a singlet state (S₀) and a triplet state (T₁). The energy difference between these states, the singlet-triplet gap (ΔE_ST), is critical as it dictates the carbene's reactivity. Computational chemistry plays a pivotal role in predicting this gap and understanding how it is influenced by the environment. acs.orgnih.gov
For the free diphenylcarbene, the ground state is a triplet, with the singlet state lying slightly higher in energy. nih.gov High-accuracy methods like the domain-based local pair natural orbital coupled cluster method (DLPNO-CCSD(T)) have been used to calculate this gap precisely. acs.orgnih.gov DFT calculations have also been widely applied, though the results can be sensitive to the choice of functional. dovepress.com A key finding from computational studies is that intermolecular interactions, such as hydrogen or halogen bonding, can dramatically alter the spin-state energetics. dovepress.comresearchgate.netacs.org Calculations predict that hydrogen bonding between the carbene's lone pair and a donor like methanol (B129727) or water selectively stabilizes the singlet state, to the extent that the singlet can become the ground state. dovepress.comresearchgate.net This spin-state switching has profound implications for the reaction selectivity of the carbene. researchgate.net
Table 2: Computed Singlet-Triplet Energy Gaps (ΔE_ST) for Diphenylcarbene (DPC)
| System | Method | ΔE_ST (kcal/mol) | Ground State | Reference |
|---|---|---|---|---|
| Free DPC | DLPNO-CCSD(T) | -3.3 | Triplet | nih.gov |
| DPC···H₂O Complex | DLPNO-CCSD(T) | +3.0 | Singlet | acs.orgnih.gov |
| DPC···CH₃OH Complex | DLPNO-CCSD(T) | +3.9 | Singlet | acs.orgnih.gov |
| Free DPC | B3LYP/6-311++G(d,p) | -3.5 | Triplet | dovepress.com |
Note: A negative ΔE_ST value indicates a triplet ground state (E_singlet - E_triplet > 0), while a positive value indicates a singlet ground state.
Advanced Spectroscopic Techniques for Experimental Verification
Experimental verification of the transient species and reaction pathways predicted by theory is achieved through a suite of advanced spectroscopic techniques. These methods allow for the direct observation of short-lived intermediates like singlet and triplet carbenes.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for studying the ultrafast processes following photoexcitation. nih.govacs.org Upon photolysis of a diazirine or a diazo precursor with a femtosecond laser pulse, the formation and decay of various species can be monitored in real-time. researchgate.net This technique has been used to directly observe the formation of singlet diphenylcarbene, which appears within picoseconds, and to monitor its subsequent decay via intersystem crossing (ISC) to the more stable triplet carbene. irb.hrirb.hrnih.gov The time constants for these processes can be measured, providing crucial kinetic data that complements computational models. nih.gov
Laser flash photolysis (LFP) operates on nanosecond to microsecond timescales and is used to study the kinetics of the longer-lived triplet carbene. mdpi.comnih.gov LFP experiments allow for the determination of the triplet carbene's lifetime and its quenching rate constants with various trapping agents, such as oxygen or dienes. mdpi.comnih.gov
Matrix isolation spectroscopy provides a means to trap and study highly reactive species at cryogenic temperatures (e.g., 77 K in a 2-methyltetrahydrofuran (B130290) matrix). mdpi.comnih.gov Under these conditions, the lifetimes of intermediates like triplet diphenylcarbene are extended, allowing for their characterization by conventional spectroscopic methods such as UV-vis, infrared (IR), and electron spin resonance (ESR) spectroscopy. researchgate.netmdpi.comnih.gov ESR is particularly definitive for confirming the triplet nature of the ground state carbene. nih.gov
More recently, advanced NMR techniques, sometimes combined with hyperpolarization methods like SABRE (Signal Amplification By Reversible Exchange), have been used to study diazirine chemistry. acs.org These methods can characterize the structure of the diazirine and its complexes in solution and can even be used to detect and characterize unstable photoisomerization products like the corresponding diazo compound. acs.org
Table 3: Spectroscopic Data for Diphenylcarbene (DPC) Intermediates
| Species | Technique | Solvent/Matrix | Absorption Maxima (λ_max) | Lifetime/Rate Constant | Reference |
|---|---|---|---|---|---|
| Singlet DPC (¹DPC) | fs-TA | Acetonitrile (B52724)/Cyclohexane | ~370 nm | ISC to ³DPC | nih.govacs.org |
| Singlet DPC (¹DPC) | fs-TA | Nonpolar Solvents | - | ISC time constant: ~128 ps | irb.hrirb.hr |
| Triplet DPC (³DPC) | LFP | Benzene | 366, 480, 506 nm | Very slow decay (second-order) | mdpi.com |
| Triplet DPC (³DPC) | LFP | Benzene | - | Lifetime: 16 µs | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring (e.g., ¹H, ¹³C, ¹⁹F, ³¹P, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of diazirine compounds and for monitoring the progress of their photochemical reactions. While detailed spectra for this compound are not widely published, data from closely related aryl-substituted diazirines provide insight into the expected chemical shifts and the utility of various NMR techniques.
¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework. In phenyl-substituted diazirines, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm in ¹H NMR spectra. clockss.org The quaternary carbon of the diazirine ring is a key feature in the ¹³C NMR spectrum. Due to its unique strained environment and attachment to two nitrogen atoms, it appears at a characteristic downfield shift. For instance, in 3-aryl-3-(trifluoromethyl)-3H-diazirines, this carbon signal is observed around δ 28-30 ppm. clockss.orgrsc.org The phenyl carbon signals appear in the typical aromatic region (δ 120-140 ppm). rsc.orgrsc.orglibretexts.org
¹⁹F NMR is particularly useful for diazirines containing fluorine substituents, such as the commonly used trifluoromethyl group, which serves as a sensitive probe for photoaffinity labeling studies. clockss.orgrsc.orgresearchgate.net
¹⁵N NMR spectroscopy, especially when using ¹⁵N-isotopically labeled diazirines, offers a powerful method to trace the fate of the nitrogen atoms during photochemical processes. Studies on ¹⁵N₂-labeled diazirines have utilized hyperpolarized NMR to detect and characterize unstable photoisomerization products like diazo compounds. acs.org This technique can confirm whether the N-N bond remains intact during isomerization and can help identify subsequent reaction products, such as pyrazolines formed from trapping the diazo-intermediate. acs.org The ability to monitor the ¹⁵N signals provides direct evidence for the photochemical pathway, distinguishing between carbene formation (with N₂ release) and isomerization to a diazo species. acs.orgnih.gov
The monitoring of NMR signals over the course of photolysis allows for the observation of the disappearance of the diazirine reactant and the appearance of stable products formed from the trapping of the carbene intermediate. researchgate.netacs.org
| Nucleus | Compound Type | Typical Chemical Shift (δ) / ppm | Remarks |
| ¹H | Phenyl-substituted diazirines | 7.0 - 7.7 | Aromatic protons. clockss.org |
| ¹³C | Phenyl-substituted diazirines | 110 - 140 | Aromatic carbons. rsc.org |
| Aryl-diazirine ring carbon | 28 - 30 | Quaternary carbon (C-N₂) of the diazirine ring. clockss.orgrsc.org | |
| ¹⁵N | ¹⁵N₂-Diazirine photo-trapping product (Pyrazoline) | ~462 and ~509 | Demonstrates the utility of ¹⁵N labeling in tracking intermediates. acs.org |
| ¹⁹F | Aryl-3-(trifluoromethyl)diazirines | ~ -65 | CF₃ group signal, useful as a reporter. clockss.orgrsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species with unpaired electrons. wikipedia.orgmeasurlabs.com This makes it the premier method for characterizing the radical intermediates and triplet states that can be formed from this compound.
The primary photochemical event upon irradiation of this compound is the generation of diphenylcarbene. This carbene has a triplet ground state (³Ph₂C), which is a diradical (possessing two unpaired electrons) and is therefore EPR-active. While the initially formed singlet carbene (¹Ph₂C) is EPR-silent, it can undergo intersystem crossing (ISC) to the more stable triplet state, which can then be observed by EPR spectroscopy.
Furthermore, under certain reaction conditions, other radical intermediates can be formed. For example, studies on 3-halo-3-phenyl-3H-diazirines have shown that they can undergo a single-electron transfer to form a 3-phenyldiazirinyl radical, which has been successfully observed by EPR spectroscopy. researchgate.netresearchgate.net This demonstrates the power of EPR in identifying transient radical species that are key to understanding the complete reaction mechanism. Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, are also commonly employed to facilitate EPR detection. mdpi.comnih.gov
| Intermediate | Precursor/Reaction | Spectroscopic Method | Key Finding |
| Triplet Diphenylcarbene (³Ph₂C) | Photolysis of this compound | EPR Spectroscopy | A diradical species, detectable by EPR, formed via intersystem crossing from the initial singlet state. acs.orgconnectedpapers.com |
| 3-Phenyldiazirinyl radical | Dissociative single-electron transfer from alkyllithiums to 3-halo-3-phenyl-3H-diazirines | EPR Spectroscopy | Direct observation of the diazirinyl radical intermediate. researchgate.netresearchgate.net |
Transient Absorption Spectroscopy for Ultrafast Photochemical Processes
The photochemical generation of diphenylcarbene from this compound involves a series of events that occur on extremely short timescales, from femtoseconds to picoseconds. stanford.edu Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to resolve these ultrafast processes by monitoring changes in absorption following photoexcitation with a short laser pulse. edinst.comresearchgate.net
Studies on the photolysis of diphenyldiazomethane, a closely related precursor that also yields diphenylcarbene, have provided a detailed timeline of the photochemical events. irb.hrirb.hr Upon excitation with a UV laser pulse (e.g., 266 nm), the molecule is promoted to an excited singlet state. nih.govacs.org
Excited State Decay and Carbene Formation : An initial, broad absorption is sometimes assigned to the excited diazo precursor, which decays rapidly. The formation of singlet diphenylcarbene (¹Ph₂C) is observed within approximately 1 picosecond after the pump pulse. nih.govacs.org
Singlet Carbene Detection : The singlet carbene exhibits a characteristic transient absorption band with a maximum (λ_max) around 370 nm in solvents like acetonitrile and cyclohexane. nih.govacs.org
Intersystem Crossing (ISC) : The singlet carbene (¹Ph₂C) is short-lived and decays via intersystem crossing to the more stable triplet ground state (³Ph₂C). The time constant for this ISC process in nonpolar solvents has been measured to be on the order of tens to hundreds of picoseconds (e.g., 128.4 ps). irb.hrirb.hr This process is observed as a decay of the singlet absorption at ~370 nm and a corresponding rise of the triplet absorption at different wavelengths (e.g., 325 nm). irb.hrirb.hr
Protonation Reactions : In protic solvents like alcohols, the highly reactive singlet carbene can be protonated on a picosecond timescale, forming a diphenylmethyl cation. For example, in methanol, this proton transfer occurs with a time constant of 9.0 ps. nih.govacs.org
These ultrafast measurements provide critical kinetic data and spectral fingerprints of the transient intermediates, which are essential for building a complete picture of the reaction dynamics immediately following photoexcitation. rsc.orgoptica.org
| Species/Process | Timescale | λ_max (nm) | Solvent | Remarks |
| Formation of ¹Ph₂C | ~1 ps | - | Acetonitrile, Cyclohexane | Singlet carbene formation after UV pulse. nih.govacs.org |
| Singlet Diphenylcarbene (¹Ph₂C) | - | ~370 | Acetonitrile, Cyclohexane | Characteristic absorption of the singlet state. nih.govacs.org |
| ISC (¹Ph₂C → ³Ph₂C) | 128.4 ps | - | Nonpolar Solvents | Decay of the singlet state to form the triplet state. irb.hr |
| Triplet Diphenylcarbene (³Ph₂C) | - | 325 | Nonpolar Solvents | Absorption of the triplet state. irb.hr |
| Protonation of ¹Ph₂C | 9.0 ps | - | Methanol | Formation of diphenylmethyl cation. nih.govacs.org |
Advanced Applications of 3,3 Diphenyl 3h Diazirine in Organic Synthesis and Chemical Sciences
As a Versatile Carbene Precursor in Complex Organic Transformations
3,3-Diphenyl-3H-diazirine serves as a valuable precursor to diphenylcarbene, a highly reactive intermediate that enables a variety of complex organic transformations. Upon photolytic or thermal activation, the diazirine efficiently extrudes nitrogen gas to generate diphenylcarbene, which can then be harnessed for the construction of intricate molecular architectures.
Generation of Strained Cycloalkynes and Cycloalkenes for Synthetic Utilityresearchgate.netqucosa.denih.gov
The generation of diphenylcarbene from this compound provides a pathway to highly reactive and strained cyclic molecules. While the direct generation of cycloalkynes and cycloalkenes from this compound itself is not the primary application, the resulting diphenylcarbene can participate in reactions that lead to the formation of strained systems. For instance, the addition of diphenylcarbene to alkynes can produce diphenylcyclopropenes, which are strained three-membered ring systems.
A more direct approach to generating strained cycloalkynes involves the use of bi-3H-diazirin-3-yls. researchgate.netqucosa.denih.govresearchgate.net Thermal or photolytic decomposition of these precursors leads to the formation of a carbon-carbon triple bond, likely through a carbene intermediate, yielding highly strained cycloalkynes like norbornyne. researchgate.netqucosa.de These strained alkynes can be trapped by various diene reagents in cycloaddition reactions. researchgate.net The synthesis of these strained systems opens up avenues for novel chemical transformations and the construction of complex molecular frameworks. The angle strain in these cycloalkynes makes them highly reactive and thus valuable synthons in organic chemistry. qucosa.de
| Precursor | Method | Product | Application |
| Bi-3H-diazirin-3-yls | Thermal or photolytic decomposition | Strained cycloalkynes (e.g., norbornyne) | Trapping agents in cycloaddition reactions |
| This compound | Photolysis/Thermolysis followed by reaction with alkynes | Diphenylcyclopropenes | Building blocks for complex molecules |
Cyclopropanation Reactions for Construction of Carbocyclic Systemsscispace.comulaval.caresearchgate.net
Diphenylcarbene, generated from this compound, readily undergoes cyclopropanation reactions with a wide range of alkenes. This [2+1] cycloaddition is a powerful tool for the construction of three-membered carbocyclic rings, which are important structural motifs in many natural products and biologically active molecules. The reaction of diphenylcarbene with alkenes typically proceeds to form cyclopropane (B1198618) derivatives. acs.org
The stereochemistry of the cyclopropanation can sometimes be controlled, depending on the nature of the carbene (singlet or triplet state) and the reaction conditions. rnlkwc.ac.in For instance, singlet carbenes often react stereospecifically, while triplet carbenes may lead to a mixture of stereoisomers. rnlkwc.ac.in Metal catalysts, such as those based on copper or rhodium, can also be employed to influence the stereoselectivity of cyclopropanation reactions involving carbenes. Furthermore, the reaction of metal-carbene complexes, such as (diphenylcarbene)pentacarbonyltungsten(0), with alkenes has been studied in the context of cyclopropanation. scispace.comacs.orgscilit.com
| Reactant 1 | Reactant 2 | Product | Significance |
| Diphenylcarbene (from this compound) | Alkene | Diphenylcyclopropane derivative | Construction of three-membered carbocyclic rings |
| (Diphenylcarbene)pentacarbonyltungsten(0) | Alkene | Cyclopropane derivative | Study of metal-catalyzed cyclopropanation |
Stereoselective and Regioselective Transformations Induced by Carbenesnih.govresearchgate.netresearchgate.net
The carbene generated from this compound can participate in various stereoselective and regioselective transformations beyond simple cyclopropanation. The inherent reactivity of diphenylcarbene can be modulated through the use of transition metal catalysts, leading to highly controlled bond formations.
For example, transition metal-catalyzed insertion reactions of carbenes into C-H and X-H bonds (where X is a heteroatom like N, O, Si, etc.) can be achieved with high levels of chemo-, diastereo-, and enantioselectivity. nih.gov These reactions are powerful methods for the functionalization of otherwise unreactive bonds. The choice of metal catalyst and ligands is crucial in dictating the outcome of these transformations. For instance, ruthenium porphyrin complexes have been shown to be efficient in catalytic stereoselective intramolecular insertion reactions. nih.gov
Regioselectivity is another important aspect of carbene chemistry. In molecules with multiple potential reaction sites, the carbene can be directed to a specific location through steric and electronic control. nih.gov For instance, in reactions with indolines, the regioselectivity of insertion can be influenced by the substituents on the indoline (B122111) ring and the nature of the catalyst. nih.gov The development of N-heterocyclic carbene (NHC) catalyzed reactions has also opened up new avenues for stereoselective synthesis. researchgate.net
Functionalization Strategies for Molecules and Materials
This compound and its derivatives are powerful tools for the functionalization of a wide array of molecules and materials. The generation of highly reactive carbenes upon photoactivation allows for the formation of stable covalent bonds with various substrates, enabling applications in chemical biology and materials science.
Methodology of Site-Selective Covalent Labeling in Chemical Biologynih.goviris-biotech.delifechemicals.comacs.org
Photoaffinity labeling (PAL) using diazirine-containing probes is a widely employed technique to study noncovalent interactions between biomolecules, such as ligand-receptor and protein-protein interactions. nih.goviris-biotech.delifechemicals.com The small size of the diazirine group minimizes steric hindrance, allowing for its incorporation into bioactive molecules without significantly altering their binding properties. iris-biotech.de
Upon irradiation with UV light, the diazirine moiety generates a highly reactive carbene that can form a covalent bond with nearby amino acid residues, effectively "trapping" the interaction. lifechemicals.com This allows for the identification of binding partners and the mapping of binding sites. lifechemicals.com The labeling preference of diazirines can be influenced by their substitution pattern; for example, alkyl diazirines tend to label acidic amino acids, while aryl-fluorodiazirines react more broadly through a carbene intermediate. acs.org This understanding of reactivity aids in the design of more effective PAL experiments. acs.org
| Probe Type | Activation | Target | Application |
| Diazirine-containing small molecule | UV light | Target protein/receptor | Identification of binding partners, mapping of binding sites |
| Alkyl diazirine probe | UV light | Acidic amino acids, membrane proteins | Proteome-wide labeling, membrane protein studies |
| Aryl-fluorodiazirine probe | UV light | Broad range of amino acids | General photoaffinity labeling |
Application in Polymer Crosslinking and Materials Modificationacs.orgresearchgate.netgoogle.comrsc.org
The ability of carbenes generated from diazirines to insert into C-H bonds makes them highly effective crosslinking agents for polymers. acs.orgresearchgate.net This process can be initiated by either heat or UV light. rsc.org Bis-diazirine molecules, which contain two diazirine functionalities, are particularly useful for creating cross-linked polymer networks. acs.orggoogle.com
This crosslinking technology has significant applications in materials science. For example, it can be used to convert soluble polymers into insoluble materials, which is beneficial in the fabrication of solution-processed organic light-emitting diodes (OLEDs) by preventing interlayer mixing. acs.org The crosslinking of polymers like polyvinylcarbazole has been shown to enhance the efficiency of OLEDs. acs.org Furthermore, diazirine-based crosslinkers can be used to modify the surface properties of polymers, turning low-surface-energy materials into ones that are more receptive to adhesion, coating, and dyeing. sigmaaldrich.com This has been demonstrated for polymers such as polyethylene (B3416737) and polypropylene. rsc.org
| Diazirine Type | Activation | Polymer Substrate | Application |
| Bis-diazirine | UV light or heat | Polyvinylcarbazole (PVK) | Fabrication of more efficient OLEDs |
| Bis-diazirine | UV light or heat | Polyethylene, Polypropylene | Surface modification for improved adhesion, coating |
| Diazirine-modified hyaluronic acid | UV light | Dendritic polyethyleneimine | Formation of injectable, tissue-adhesive hydrogels |
Surface Functionalization Techniques
The generation of highly reactive carbenes from diazirines upon activation makes them exemplary candidates for modifying chemically inert surfaces. xlynxmaterials.com this compound and related aryl diazirines serve as potent agents for surface functionalization, a process critical for enhancing the properties of materials like polymers for adhesion, biocompatibility, and composite fabrication. xlynxmaterials.comacs.org This technique leverages the ability of the carbene intermediate, generated via thermal or photochemical activation, to insert into stable bonds such as carbon-hydrogen (C-H) bonds that are abundant on polymer surfaces. xlynxmaterials.comnih.gov
The process involves the topical application of a diazirine-containing reagent onto a substrate. acs.orgspecialchem.com Subsequent activation with ultraviolet (UV) light or moderate heat triggers the extrusion of nitrogen gas (N₂) from the diazirine ring, yielding a highly reactive diphenylcarbene. xlynxmaterials.com This carbene can then covalently bond to the substrate surface through C-H insertion reactions. acs.orgnih.gov This method is particularly effective for low-surface-energy plastics like polyolefins (polyethylene, polypropylene) and polydimethylsiloxane (B3030410) (PDMS), which are notoriously difficult to bond to using conventional adhesives due to their nonpolar nature. xlynxmaterials.comnih.gov
Research has demonstrated the functionalization of PDMS surfaces using diazirine-based linker molecules for the covalent immobilization of proteins, a critical step in the development of biomedical devices like biosensors and implants. nih.gov This nondestructive process was shown to significantly improve the stability of immobilized proteins such as bovine serum albumin (BSA) and immunoglobulin G (IgG). nih.gov Similarly, ultrahigh-molecular-weight polyethylene (UHMWPE) fabrics have been surface-modified with diazirine-based polymers. acs.org This treatment creates covalent bonds between the primer and the inert UHMWPE fibers, allowing for improved adhesion to other materials, such as epoxy resins in composites, and enabling the dyeing of these otherwise un-dyeable fabrics. acs.org
A key advantage of diazirine-based surface functionalization is that it forms a permanent, covalent bond with the substrate, creating a reactive layer that is receptive to a wide range of adhesives, coatings, and dyes. specialchem.com Unlike high-energy treatments such as plasma or corona, this chemical approach does not damage the substrate surface and provides a long-lasting modification. specialchem.com
| Substrate | Diazirine Type Used | Activation Method | Application | Reference |
| Polydimethylsiloxane (PDMS) | Synthesized diazirine molecules | Thermal or UV | Covalent protein immobilization | nih.gov |
| Polyolefins | Polymeric diazirine primer | UV light or moderate heat | Universal primer for adhesion | specialchem.com |
| UHMWPE Fabrics | Diazirine-based polyamines | Thermal | Improve adhesion, enable dyeing | acs.org |
| Polyethylene | Trifluoromethyl bisdiazirines | Thermal or photochemical | Polymer cross-linking | nih.gov |
Biocatalytic Approaches Utilizing Diazirine Functionality
While diazirines have been widely used in photoaffinity labeling and materials science, their application in synthetic organic chemistry has been somewhat limited due to the harsh conditions (e.g., high heat or UV photolysis) typically required for their activation. whiterose.ac.uknih.govyork.ac.uk Recent breakthroughs, however, have introduced biocatalytic methods that harness the reactivity of diazirines under mild, environmentally friendly conditions. nih.govresearchgate.net
Enzyme-Catalyzed Activation of Diazirines
A significant advancement has been the discovery of enzyme-catalyzed activation of diazirines, which serve as stable precursors to carbenes. whiterose.ac.uk Researchers have successfully engineered hemoproteins, specifically variants of protoglobin from the archaeon Aeropyrum pernix (ApePgb), to catalyze the decomposition of diazirines at room temperature and in the absence of light. whiterose.ac.ukcaltech.edu This represents the first instance of a catalyst capable of selective carbene transfer from diazirines under such mild conditions. caltech.edunih.govresearchgate.net
The enhanced stability of diazirines compared to their isomeric diazo compounds makes them safer and more versatile carbene sources, but they have historically resisted catalytic activation. nih.govcaltech.edu The engineered enzymes overcome this challenge. caltech.edu Computational and experimental studies suggest that the reaction is initiated by a direct, enzyme-mediated isomerization of the diazirine to the corresponding diazo compound within the enzyme's active site. whiterose.ac.ukacs.orgacs.org This intermediate then reacts with the enzyme's heme iron center to form a key iron carbene intermediate, which is the active species in subsequent carbene transfer reactions. whiterose.ac.ukacs.org The ability to activate the stable diazirine ring enzymatically opens the door to using a much wider variety of carbenes in biocatalysis. whiterose.ac.uk
Biocatalytic Carbene Transfer Reactions
Once the carbene is generated and stabilized by the enzyme, it can be efficiently and selectively transferred to various acceptor molecules. nih.gov Using readily prepared aryl diazirines, such as 3-phenyl-3H-diazirine, as model substrates, engineered ApePgb variants have been shown to catalyze a range of synthetically valuable carbene transfer reactions. nih.govcaltech.edu
These new-to-nature transformations include:
Cyclopropanation: The reaction of a carbene derived from 3-phenyl-3H-diazirine with styrene (B11656) yielded 1,2-diphenylcyclopropane (B6335939) with a 61% yield and a high diastereomeric ratio (12:1 dr). nih.gov Similarly, reaction with an acrylate (B77674) substrate produced a chiral cyclopropane in 64% yield and with a 9.6:1 diastereomeric ratio. whiterose.ac.uk
N-H Insertion: The insertion of a carbene into the N-H bond of aniline (B41778) was achieved, producing the corresponding amine product in a 15% yield. nih.govresearchgate.net
Si-H Insertion: The enzyme also catalyzed the insertion of a carbene into the Si-H bond of dimethyl(phenyl)silane. whiterose.ac.ukcaltech.edu
The power of this biocatalytic approach lies in the high selectivity conferred by the enzyme's protein scaffold. whiterose.ac.uk Through directed evolution, the enzyme's activity and selectivity can be precisely tuned and significantly improved, often surpassing the performance of existing chemical catalysts. whiterose.ac.uk This discovery dramatically expands the scope of biocatalytic carbene-transfer reactions by providing a mild and selective activation method for a broad range of stable diazirine precursors. whiterose.ac.ukcaltech.edu
| Reaction Type | Carbene Source | Substrate | Product | Yield | Selectivity (dr/er) | Reference |
| Cyclopropanation | 3-phenyl-3H-diazirine | Styrene | 1,2-diphenylcyclopropane | 61% | 12:1 dr | nih.gov |
| Cyclopropanation | 3-phenyl-3H-diazirine | Acrylate | Chiral cyclopropane | 64% | 9.6:1 dr, 81:19 er | whiterose.ac.uk |
| N-H Insertion | 3-phenyl-3H-diazirine | Aniline | N-Phenylbenzylamine | 15% | N/A | nih.govresearchgate.net |
| Si-H Insertion | 3-phenyl-3H-diazirine | Dimethyl(phenyl)silane | Phenyl(dimethyl)(phenylmethyl)silane | 5% | N/A | whiterose.ac.uk |
Future Directions and Emerging Research Avenues
Development of Novel Diazirine Scaffolds with Tunable Reactivity
A significant area of ongoing research is the rational design and synthesis of new diazirine scaffolds with finely tuned reactivity. The traditional 3,3-diphenyl-3H-diazirine offers a stable platform, but modern applications demand greater control over activation conditions and reaction outcomes.
Recent studies have shown that the electronic properties of the aryl substituents on the diazirine ring have a profound impact on the molecule's stability and the energy required for its activation. For instance, substituting the phenyl rings with electron-withdrawing groups, such as pyridine (B92270) or pyrimidine, can enhance the diazirine's stability in ambient light and increase its aqueous solubility. nih.govnih.gov This is a crucial development for applications in biological systems. Conversely, introducing electron-donating groups can lower the thermal activation temperature, allowing for carbene generation under milder conditions. rsc.org A study on aryl trifluoromethyl diazirines demonstrated a significant difference in thermal activation temperatures of about 30°C between electron-rich and electron-poor analogues. rsc.org
Researchers are also incorporating various functional groups into the diazirine scaffold to expand their utility. The synthesis of diazirines bearing alkyne or azide (B81097) functionalities allows for their use in "click chemistry," enabling the straightforward attachment of reporter tags or other molecules of interest. nih.govacs.org Furthermore, the development of synthetic routes to novel heteroaromatic diazirines is opening up new possibilities in materials science and medicinal chemistry. nih.gov These functionalized diazirines are not only valuable as photoaffinity labels but also as building blocks for creating advanced materials with novel properties. nih.gov The ability to thoughtfully place the diazirine moiety within a larger molecule has been shown to be critical, as different placements can lead to interactions with distinct subsets of proteins. rsc.org
Integration of Computational Design with Experimental Synthetic Strategies
The synergy between computational modeling and experimental synthesis is becoming increasingly vital in advancing diazirine chemistry. Quantum chemical methods, such as Density Functional Theory (DFT), are being employed to predict the structures, stability, and spectroscopic properties of diazirine isomers and their reaction intermediates. nasa.govmdpi.com These computational studies provide valuable insights that can guide the design of new diazirine-based molecules and predict their behavior.
For example, computational analysis can determine the activation free energy for diazirine decomposition, helping to rationalize experimentally observed differences in thermal stability based on substituent effects. rsc.org This predictive power allows chemists to design diazirines with specific activation profiles, tailored to the requirements of a particular application. By modeling the entire reaction pathway, from the diazirine to the resulting carbene and subsequent insertion or rearrangement products, researchers can gain a deeper understanding of the factors that control reaction outcomes. nih.gov
This integration is not a one-way street. Experimental results provide crucial data for refining and validating computational models. For instance, kinetic studies of diazirine decomposition under different conditions can be used to benchmark the accuracy of theoretical calculations. researchgate.net This iterative cycle of computational prediction and experimental validation accelerates the discovery and optimization of new diazirine scaffolds and their applications. This powerful combination allows for a more efficient exploration of the vast chemical space of possible diazirine derivatives, leading to the development of probes and reagents with enhanced performance. rsc.org
Application of Diazirines in Continuous Flow Chemistry and High-Throughput Methodologies
The inherent reactivity and potential hazards associated with diazirines and their diazo isomers make them ideal candidates for continuous flow chemistry. ucd.ie Flow reactors offer significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety by minimizing the accumulation of energetic intermediates. ucd.iedurham.ac.uk
The synthesis of diazirines and their subsequent use in carbene-mediated reactions can be performed more safely and efficiently in a continuous flow setup. This is particularly important for exothermic reactions, where the high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, preventing runaway reactions. ucd.ie Researchers have successfully demonstrated the use of continuous flow for the synthesis of various heterocyclic compounds using diazo and diazirine chemistry, often achieving higher yields and purity compared to batch methods. nih.govresearchgate.net
Furthermore, the precise control offered by flow systems is enabling high-throughput screening of diazirine-based reactions. By systematically varying reaction parameters such as temperature, residence time, and reagent concentration, large libraries of compounds can be rapidly synthesized and evaluated. This approach is particularly valuable in drug discovery and materials science for identifying lead compounds and optimizing reaction conditions. The development of fully-functionalized diazirine tags, which incorporate a photoreactive group, a clickable handle, and a conjugation site, is facilitating their use in high-throughput chemical proteomic applications to identify protein-ligand interactions. nih.govnih.gov
Q & A
Q. What are the key considerations for synthesizing 3,3-Diphenyl-3H-diazirine in laboratory settings?
The synthesis of this compound requires careful control of reaction conditions to avoid side reactions. A common approach involves diaziridine precursors, such as reacting substituted benzalanilines with hypochlorite reagents under controlled pH and temperature. For example, hypochlorite-mediated cyclization of 3-chlorophenyldiazirine precursors can yield the target compound, but side products like oxadiazoles or diazabutadienes may form if stoichiometry or reaction time is not optimized . Purification via column chromatography (using non-polar solvents) or recrystallization is critical to isolate the pure product. Monitoring reaction progress with thin-layer chromatography (TLC) and verifying purity via NMR (e.g., characteristic diazirine proton signals at δ 2.5–3.5 ppm) is recommended .
Q. How does the thermodynamic stability of this compound influence its handling and storage?
The compound’s stability is governed by its enthalpy of formation (ΔfH°gas ≈ 250–300 kJ/mol) and susceptibility to photolytic or thermal decomposition. Storage at –20°C in amber vials under inert gas (e.g., argon) minimizes degradation. Avoid exposure to UV light, as diazirines undergo photolysis to generate carbenes, which can react with solvents or oxygen. Thermogravimetric analysis (TGA) data indicate decomposition above 150°C, suggesting heating should be limited during experiments .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : ¹H NMR reveals the diazirine proton as a singlet near δ 2.8–3.2 ppm, while ¹³C NMR shows distinct signals for the diazirine ring carbons (δ 80–90 ppm). Aromatic protons appear as multiplet signals (δ 7.0–7.5 ppm) .
- IR : The diazirine ring exhibits a C=N stretch at ~1650 cm⁻¹ and N=N stretch at ~1450 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249.14 for C₁₃H₁₁N₂) .
Advanced Research Questions
Q. How can photolysis conditions be optimized for this compound in carbene-mediated crosslinking studies?
Photolysis efficiency depends on wavelength, solvent polarity, and irradiation time. Use UV lamps with λ = 350–365 nm for controlled carbene generation. Solvents like benzene or hexane minimize side reactions due to low polarity. Time-resolved spectroscopy can monitor carbene lifetimes, while quenching agents (e.g., alkenes) trap reactive intermediates. For biological applications, biphasic systems (e.g., aqueous buffers with <1% DMSO) enhance compatibility without reducing photolytic yield .
Q. How should researchers address contradictions in reported crosslinking efficiencies of this compound derivatives?
Discrepancies often arise from variations in:
- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) stabilize carbenes but may reduce reactivity with target C–H bonds.
- Experimental setup : Differences in irradiation intensity or solvent dielectric constants alter reaction pathways.
- Quantitative analysis : Use isotopic labeling (e.g., ¹³C) or LC-MS/MS to distinguish specific crosslinks from non-specific adducts. Computational modeling (DFT) can predict carbene insertion barriers and guide derivative design .
Q. What computational approaches predict the reactivity of this compound-derived carbenes?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model carbene electronic states and insertion barriers. Key parameters include:
| Parameter | Value/Description |
|---|---|
| Singlet-Triplet Gap | <10 kcal/mol favors singlet carbenes |
| C–H Insertion Barrier | ~5–15 kcal/mol for alkanes |
| Solvent Effects | PCM models account for polarity |
These models help prioritize substituents (e.g., aryl vs. alkyl) for targeted applications .
Q. How can side reactions during diazirine synthesis be mitigated?
Common side products like oxadiazoles or diazabutadienes form via over-oxidation or thermal cyclization. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
